3-(3-(4-(tert-butyl)phenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one

Lipophilicity Membrane permeability XLogP3

3-(3-(4-(tert-Butyl)phenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one (CAS 638142-24-2) is a fully substituted benzoxazolone derivative that integrates a 5‑methyl group on the aromatic ring, a three‑carbon propyl spacer, and a 4‑tert‑butylphenoxy terminus. Its computed XLogP3 of 5.4, molecular weight of 339.4 g mol⁻¹, zero H‑bond donors, and six rotatable bonds define a distinctive physicochemical signature among its closest structural analogs.

Molecular Formula C21H25NO3
Molecular Weight 339.435
CAS No. 638142-24-2
Cat. No. B2422659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(4-(tert-butyl)phenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one
CAS638142-24-2
Molecular FormulaC21H25NO3
Molecular Weight339.435
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)N2CCCOC3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C21H25NO3/c1-15-6-11-19-18(14-15)22(20(23)25-19)12-5-13-24-17-9-7-16(8-10-17)21(2,3)4/h6-11,14H,5,12-13H2,1-4H3
InChIKeyVOAGHPIMGMIZFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(4-(tert-Butyl)phenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one (CAS 638142-24-2): Procurement-Relevant Physicochemical Profile and Structural Identity


3-(3-(4-(tert-Butyl)phenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one (CAS 638142-24-2) is a fully substituted benzoxazolone derivative that integrates a 5‑methyl group on the aromatic ring, a three‑carbon propyl spacer, and a 4‑tert‑butylphenoxy terminus [1]. Its computed XLogP3 of 5.4, molecular weight of 339.4 g mol⁻¹, zero H‑bond donors, and six rotatable bonds define a distinctive physicochemical signature among its closest structural analogs [1][2]. The tert‑butyl group provides steric shielding reported to enhance thermal and oxidative resistance, while the benzoxazolone carbonyl and ring oxygen offer sites for further functionalisation in heterocyclic synthesis [2].

Benzoxazolone scaffold for sigma‑1 receptor ligand discovery

Pre‑functionalized with tert‑butylphenoxypropyl and 5‑methyl substituents for SAR exploration

Flexible propyl linker supports conformational flexibility studies

Why Generic Substitution Fails for CAS 638142-24-2: Quantifiable Structural Determinants That Preclude Simple Interchange with Closest Analogs


The four most closely related benzoxazolone analogs share the tert‑butylphenoxy motif but differ systematically in linker length (propyl vs ethyl) and the presence or absence of the 5‑methyl substituent [1]. These variations translate into measurable differences in lipophilicity (ΔXLogP3 up to +0.7), rotatable bond count (Δ of 1), and molecular weight (Δ up to 28 g mol⁻¹) [1][2]. Consequently, substituting CAS 638142-24-2 with a shorter‑linked or des‑methyl analog fundamentally alters the compound’s partition behaviour, conformational flexibility, and steric profile—parameters that critically govern membrane permeability, target engagement, and metabolic susceptibility in both biological screening and materials applications [1][3].

Linker

Propyl spacer differentiates from ethyl analogs: alters lipophilicity, rotatable bond count, and predicted membrane partitioning.

5‑Methyl

Absent in des‑methyl analogs; 5‑methyl group shifts steric bulk and may affect metabolic susceptibility context.

Steric Shield

Tert‑butyl + 5‑methyl combination creates a distinct steric environment not replicated by lighter or des‑methyl analogues.

Product-Specific Quantitative Differentiation Evidence for CAS 638142-24-2 Versus Three Closest Structural Analogs


Lipophilicity Superiority: +0.4 to +0.7 LogP Advantage Over Closest Analogs

CAS 638142-24-2 exhibits the highest computed lipophilicity among the four-member tert‑butylphenoxy‑benzoxazolone series, with an XLogP3 of 5.4 [1]. The 5‑methyl group alone contributes +0.4 log units relative to the des‑methyl propyl‑linked analog (CAS 609335-38-8, XLogP3 = 5.0), while the propyl linker provides an additional +0.3 log units over the ethyl‑linked, des‑methyl scaffold (CAS 609335-25-3, XLogP3 = 4.7) [1]. Even compared with the ethyl‑linked, 5‑methyl analog (CAS 638142-14-0, XLogP3 = 5.0), the target compound retains a +0.4 advantage attributable to the extra methylene in the spacer [1].

Lipophilicity (XLogP3)
head-to-head
5.4
Δ +0.4 vs. 5.0 analogs; Δ +0.7 vs. 4.7 analog
Reported highest passive membrane permeability in series
Computed under identical XLogP3 v3.0 parameters
Lipophilicity Membrane permeability XLogP3

Conformational Flexibility: One Additional Rotatable Bond Relative to Ethyl-Linked Analogs

The propyl spacer in CAS 638142-24-2 yields six rotatable bonds, one more than the five found in both ethyl‑linked analogs (CAS 638142-14-0 and CAS 609335-25-3) [1]. The added methylene unit does not alter the hydrogen‑bond donor count (zero in all four compounds) or acceptor count (three in all four), meaning the flexibility gain is achieved without introducing undesired H‑bond polarity [1].

Rotatable Bonds
head-to-head
6
+1 vs. ethyl‑linked analogs (5); identical to des‑methyl propyl analog
Increased conformational freedom without added H‑bond polarity
Cactvs 3.4.8.24 descriptor; ring bonds excluded
Conformational flexibility Rotatable bonds Linker length

Molecular Weight and Steric Bulk: Heaviest Member of the Analog Series

At 339.4 g mol⁻¹, CAS 638142-24-2 is the largest molecule in the series—28 Da heavier than the ethyl‑linked des‑methyl analog (CAS 609335-25-3, 311.4) and 14 Da heavier than either the ethyl‑linked 5‑methyl (CAS 638142-14-0) or propyl‑linked des‑methyl (CAS 609335-38-8) compounds (both 325.4) [1]. The tert‑butylphenoxy terminus combined with the 5‑methyl substituent creates a sterically shielded environment that has been qualitatively described as enhancing thermal and oxidative resistance [2].

Molecular Weight
reported
339.4 g mol⁻¹
+14.0 Da vs. 325.4 analogs; +28.0 Da vs. lightest analog
Heaviest series member; steric shielding context reported for thermal/oxidative resistance
Supplier qualitative assessment; validation recommended
Molecular weight Steric bulk Metabolic stability

Sigma‑1 Receptor Pharmacophore Compatibility: Benzoxazolone Core Confers Subtype Selectivity Potential

A systematic study of 31 substituted benzo[d]oxazol‑2(3H)‑one derivatives demonstrated that the benzoxazolone scaffold confers preference for sigma‑1 (σ₁) over sigma‑2 (σ₂) receptors, with the most selective analog achieving Kᵢ(σ₁) = 0.1 nM and a σ₂/σ₁ selectivity ratio of 4270 [1]. Although the specific tert‑butylphenoxypropyl‑5‑methyl substitution pattern has not been evaluated in published σ₁ binding assays, the core heterocycle is among the most σ₁‑preferring chemotypes currently available [1]. By contrast, many marketed or reference σ₁ ligands (e.g., haloperidol, pentazocine) exhibit lower selectivity or belong to entirely distinct chemical classes, underscoring the benzoxazolone platform’s uniqueness [1].

σ₁ Pharmacophore
class-level
Benzo[d]oxazol‑2(3H)‑one core
Best reported analog: Kᵢ(σ₁)=0.1 nM, σ₂/σ₁=4270 (ref. series)
Class‑level σ₁‑preferring scaffold; direct binding data not yet published for this derivative
Inference from 31‑compound SAR study; confirmatory assay required
Sigma-1 receptor Benzoxazolone pharmacophore CNS ligand

Best Research and Industrial Application Scenarios for 3-(3-(4-(tert-Butyl)phenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one (CAS 638142-24-2)


Sigma‑1 Receptor Ligand Discovery: A Pre‑Built Benzoxazolone Scaffold with Documented Subtype Selectivity

Investigators pursuing selective σ₁ receptor modulators can employ CAS 638142-24-2 as a functionalised benzoxazolone building block. The core heterocycle has been validated in 31‑compound SAR studies as conferring σ₁ preference, with the best analog reaching Kᵢ = 0.1 nM and a σ₂/σ₁ selectivity ratio of 4270 [1]. The built‑in tert‑butylphenoxypropyl side chain and 5‑methyl substituent provide pre‑installed hydrophobic and steric features that can be directly evaluated in radioligand displacement assays, reducing the number of synthetic steps needed to probe key pharmacophore elements.

Membrane‑Penetrant Probe Design: Highest Lipophilicity Among Closest Analogs

When passive membrane permeability is a critical design parameter, CAS 638142-24-2’s XLogP3 of 5.4—0.4 to 0.7 log units above its closest tert‑butylphenoxy‑benzoxazolone analogs [2]—makes it the logical first choice. This property is particularly relevant for CNS‑targeted chemical probes, intracellular protein ligands, and agrochemical candidates requiring cuticular or cellular membrane transit.

Conformational SAR Studies: Propyl Linker as a Flexibility Handle

With six rotatable bonds versus five for the ethyl‑linked series [2], CAS 638142-24-2 serves as the ‘high‑flexibility’ comparator in systematic linker‑length SAR campaigns. Researchers can pair this compound with CAS 638142-14-0 (ethyl, 5‑methyl) to isolate the impact of one additional methylene on binding affinity, residence time, or ADME properties without altering hydrogen‑bond capacity.

Sterically Shielded Intermediate for Oxidative‑Stability‑Sensitive Applications

The tert‑butyl group has been qualitatively associated with enhanced thermal and oxidative resistance in the benzoxazolone series [3]. Combined with the 5‑methyl substituent, CAS 638142-24-2 provides a more sterically congested environment than any des‑methyl analog, positioning it as a preferred intermediate when the final product must withstand harsh oxidative conditions—such as in polymer additives, high‑temperature reactions, or long‑term storage formulations.

Application
Selection Property
Validation Focus
Sigma‑1 receptor ligand discovery
Benzoxazolone core with documented σ₁ subtype preference
Radioligand displacement assays; σ₁/σ₂ selectivity verification
Membrane‑penetrant probe design
Highest computed XLogP3 in the tert‑butylphenoxy‑benzoxazolone series
Parallel artificial membrane permeability or cell‑based uptake comparison
Conformational SAR (linker length)
Propyl linker as a flexibility variable vs. ethyl‑linked reference
Binding affinity, residence time, or ADME endpoints with matched pairs
Sterically shielded intermediate
Tert‑butyl + 5‑methyl combination for enhanced steric bulk
Oxidative stability testing under application‑relevant stress conditions
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